Formaldehyde;methyl carbamate
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Overview
Description
Methyl carbamate, methylolated, is an organic compound and the simplest ester of carbamic acid. It is a colorless solid that is primarily used in the textile and polymer industries as a reactive intermediate. This compound is also known for its applications in the manufacture of pharmaceuticals, insecticides, and urethane .
Preparation Methods
Methyl carbamate, methylolated, can be synthesized through several methods:
Reaction of Methanol and Urea: This is a common method where methanol reacts with urea to form methyl carbamate and ammonia[ \text{CO(NH}_2\text{)}_2 + \text{CH}_3\text{OH} \rightarrow \text{CH}_3\text{OC(O)NH}_2 + \text{NH}_3 ]
Reaction with Methyl Chloroformate or Dimethyl Carbonate: Another method involves the reaction of ammonia with methyl chloroformate or dimethyl carbonate.
Chemical Reactions Analysis
Methyl carbamate, methylolated, undergoes various chemical reactions:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert it into simpler compounds.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Transcarbamoylation: This reaction involves the transfer of a carbamoyl group from one molecule to another, often catalyzed by tin or other metals.
Scientific Research Applications
Methyl carbamate, methylolated, has a wide range of applications in scientific research:
Chemistry: It is used as a reactive intermediate in the synthesis of various compounds.
Biology: It has applications in the study of enzyme inhibition and other biological processes.
Medicine: It is used in the manufacture of pharmaceuticals, particularly in the synthesis of drugs with carbamate functional groups.
Mechanism of Action
The mechanism of action of methyl carbamate, methylolated, involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: It acts as an inhibitor of certain enzymes, particularly those involved in the breakdown of neurotransmitters.
Anticholinesterase Activity: It exhibits anticholinesterase activity, which means it inhibits the enzyme acetylcholinesterase, leading to an accumulation of acetylcholine in the nervous system.
Comparison with Similar Compounds
Methyl carbamate, methylolated, can be compared with other similar compounds such as ethyl carbamate and other carbamates:
Ethyl Carbamate: Unlike methyl carbamate, ethyl carbamate is known to be mutagenic in certain tests and is considered a carcinogen in some animal studies.
Other Carbamates: Similar compounds include various N-methyl carbamates, which are widely used as insecticides due to their anticholinesterase activity.
By understanding the unique properties and applications of methyl carbamate, methylolated, researchers can better utilize this compound in various scientific and industrial fields.
Properties
CAS No. |
68937-13-3 |
---|---|
Molecular Formula |
C3H7NO3 |
Molecular Weight |
105.09 g/mol |
IUPAC Name |
formaldehyde;methyl carbamate |
InChI |
InChI=1S/C2H5NO2.CH2O/c1-5-2(3)4;1-2/h1H3,(H2,3,4);1H2 |
InChI Key |
WTRCBRZCBHGMSN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)N.C=O |
Origin of Product |
United States |
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